2,6-dichloro-1H-purine
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Overview
Description
2,6-Dichloro-1H-purine is a chemical compound with the molecular formula C5H2Cl2N4 and a molecular weight of 189.00 g/mol . It is a derivative of purine, characterized by the presence of two chlorine atoms at the 2 and 6 positions on the purine ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Dichloro-1H-purine can be synthesized through several methods. One common synthetic route involves the reaction of hypoxanthine with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction is typically carried out at elevated temperatures (around 180°C) for several hours . The product is then purified by recrystallization from boiling water and dried to constant weight .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The compound is often produced in crystalline powder form, which is then packaged and distributed for various applications .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dichloro-1H-purine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 2 and 6 can be replaced by various nucleophiles, such as amines, thiols, and alkoxides.
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of this compound with arylboronic acids in the presence of a palladium catalyst and a base, typically in a water-acetonitrile mixture.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include ammonia, primary and secondary amines, and thiols.
Suzuki-Miyaura Cross-Coupling: Reagents include arylboronic acids, palladium catalysts (e.g., Pd(PPh3)4), and bases such as potassium carbonate (K2CO3).
Major Products:
Nucleophilic Substitution: The major products are 2,6-disubstituted purine derivatives, depending on the nucleophile used.
Suzuki-Miyaura Cross-Coupling: The major products are aryl-substituted purine derivatives.
Scientific Research Applications
2,6-Dichloro-1H-purine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6-dichloro-1H-purine and its derivatives involves their interaction with specific molecular targets, such as enzymes and receptors. For example, some derivatives inhibit the activity of enzymes involved in nucleic acid metabolism, leading to antiviral or anticancer effects . The exact pathways and molecular targets can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
- 2-Amino-6-chloropurine
- 2-Chloroadenine
- 6-Chloropurine
Comparison: 2,6-Dichloro-1H-purine is unique due to the presence of two chlorine atoms, which allows for a broader range of chemical modifications compared to similar compounds with only one chlorine atom. This dual substitution enhances its reactivity and versatility in synthetic chemistry .
Properties
IUPAC Name |
2,6-dichloro-1H-purine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N4/c6-3-2-4(9-1-8-2)11-5(7)10-3/h1H,(H,8,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMFWVOLULURGJI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(NC(=NC2=N1)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(NC(=NC2=N1)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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